血型 H 二糖

描述

Blood Group H disaccharide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It facilitates the assessment of H and auxiliary blood group antigens’ manifestations in cells and tissues . Its ability to recognize and separate glycoproteins and glycolipids through affinity bonding onto streptavidin-covered surfaces is crucial in contemporary research fields like oncology, immunology, and transfusion medicine .

Molecular Structure Analysis

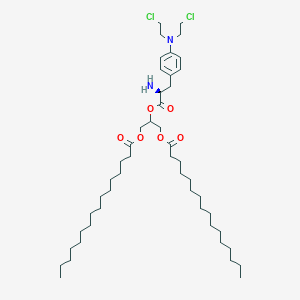

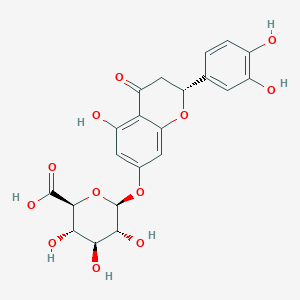

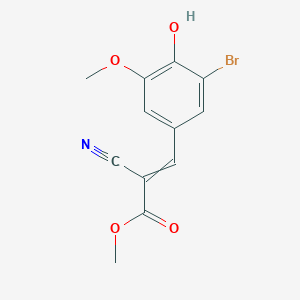

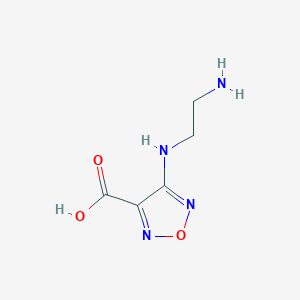

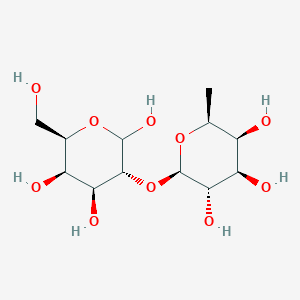

The molecular formula of Blood Group H disaccharide is C12H22O10 . The molecular weight is 326.30 . The detailed molecular structure would require more specific scientific resources or tools to analyze.

Chemical Reactions Analysis

The specific chemical reactions involving Blood Group H disaccharide are not detailed in the search results. It’s known to be used as a biochemical reagent in life science research , but the exact reactions it undergoes would depend on the specific context of the research.

Physical And Chemical Properties Analysis

Blood Group H disaccharide appears as a lyophilized solid . It has a predicted melting point of 235.12°C and a predicted boiling point of 633.9°C at 760 mmHg . The predicted density is 1.7 g/cm3 . It’s recommended to be stored at -20°C .

科学研究应用

血型 H 抗原决定簇和生物合成

- 研究调查了包括 H 二糖在内的血型物质抗原决定簇的结构,及其生物合成和表达的遗传基础。这些研究提供了对血型决定簇结构及其特异性的见解 (Lloyd 和 Kabat,1968 年)。

合成和化学结构

- 对 H 型 2 和 Lewis X 三糖等血型抗原合成的研究,有助于了解血型 H 二糖的化学结构和合成过程 (Izumi 等人,1996 年)。

分析技术和降解研究

- 碱性硼氢化物降解血型 H 物质方法的开发,促进了对其寡糖侧链及其结构特征的分析 (Iyer 和 Carlson,1971 年)。

在酶促活性中的作用

- 血型 H 二糖已被用作受体来检测血浆中特定糖基转移酶的活性,证明了它们在与血型抗原表达相关的酶促活性中的作用 (Yazawa 等人,1992 年)。

糖蛋白的结构研究

- 含有血型(A + H)硫酸化糖蛋白的糖蛋白的研究揭示了这些糖蛋白中碳水化合物链的结构,包括血型 H 活性二糖 (Slomiany 和 Meyer,1973 年)。

分离和功能分析

- 已经对从各种来源(如种子)中分离血型 H 样多糖进行了研究,并分析了它们的官能特性,例如抑制血凝 (Yamamoto 和 Shinohara,1975 年)。

血型 A、B、H 和 Lewis 抗原

- 血型 A、B、H 和 Lewis 抗原的化学和免疫化学已得到广泛研究。这包括识别可溶性来源、阐明碳水化合物表位的结构以及潜在应用,例如癌症疫苗 (Lloyd,2000 年)。

安全和危害

The safety data sheet for Blood Group H disaccharide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, it’s advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

IUPAC Name |

(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVRBXGIRFARR-FFLOLMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Blood Group H disaccharide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。